An In-Depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a versatile heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structural features, combining a piperidine ring and a benzonitrile moiety, make it a valuable building block in medicinal chemistry, particularly in the fields of neuroscience and oncology.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing aspects from formulation and bioavailability to pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride and outlines detailed experimental protocols for their determination.
Core Physicochemical Properties
Table 1: Summary of Physicochemical Data for 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride
| Property | Value | Source |
| Chemical Name | 4-(Piperidin-4-yloxy)benzonitrile hydrochloride | N/A |
| CAS Number | 333954-90-8 | [2][3] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [2][3] |
| Molecular Weight | 238.72 g/mol | [3] |
| Appearance | Predicted: Solid | [4] |
| Melting Point | Not experimentally determined. | N/A |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Predicted: Low in water (for free base) | [4] |
| pKa | Not experimentally determined. | N/A |
| LogP | Predicted (for free base): 1.7 | [5] |
Experimental Protocols for Physicochemical Characterization
To address the data gaps for 4-(Piperidin-4-yloxy)benzonitrile hydrochloride, this section provides detailed, standardized experimental methodologies for determining its key physicochemical properties.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of finely powdered, dry 4-(Piperidin-4-yloxy)benzonitrile hydrochloride is packed into a capillary tube to a height of 2-3 mm.[6]
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 20°C below the estimated melting point.[6][7]
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The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[6][8] A sharp melting range (typically ≤ 1°C) is indicative of high purity.
-
Aqueous Solubility Determination
Solubility is a crucial factor influencing a drug's absorption and bioavailability. As a hydrochloride salt, 4-(Piperidin-4-yloxy)benzonitrile hydrochloride is expected to have higher aqueous solubility than its free base form due to the formation of an ionic salt.[9][10]
Methodology: Shake-Flask Method
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Preparation of Saturated Solution: An excess amount of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A filtered aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a basic nitrogen atom, like the piperidine moiety in the target molecule, the pKa of its conjugate acid is determined. This value is critical for predicting the extent of ionization at physiological pH, which affects solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
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Sample Preparation: A precisely weighed amount of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride is dissolved in deionized water.[11] The ionic strength of the solution is typically maintained with a background electrolyte like potassium chloride.[11]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[11]
-
Data Acquisition: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.[11] This can be calculated using the Henderson-Hasselbalch equation.
LogP and LogD Determination
The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. LogP refers to the partitioning of the neutral form of the molecule, while LogD accounts for both the neutral and ionized forms at a specific pH.
Methodology: Shake-Flask Method
-
System Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD) are pre-saturated with each other.[12]
-
Partitioning: A known amount of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then the layers are allowed to separate.[13]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.[14]
-
Calculation:
-
LogP is calculated as the logarithm of the ratio of the concentration of the neutral species in n-octanol to its concentration in water.
-
LogD at a specific pH is calculated as the logarithm of the ratio of the total concentration of the compound (neutral and ionized forms) in n-octanol to the total concentration in the aqueous buffer.[12]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a research compound like 4-(Piperidin-4-yloxy)benzonitrile hydrochloride.
Caption: Workflow for Physicochemical Profiling.
Potential Biological Significance
While specific signaling pathways directly modulated by 4-(Piperidin-4-yloxy)benzonitrile hydrochloride have not been extensively reported, its utility as a synthetic intermediate suggests the biological relevance of the core structure. Piperidine and its derivatives are common scaffolds in centrally active pharmaceuticals. The incorporation of this moiety often targets G-protein coupled receptors (GPCRs), ion channels, and transporters in the central nervous system. Further research is required to elucidate the specific biological targets and signaling pathways associated with derivatives of this compound.
Conclusion
4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a compound of significant interest for pharmaceutical research and development. This guide has consolidated the available physicochemical data and provided a detailed framework of experimental protocols necessary for a comprehensive characterization. The systematic determination of these properties is a critical step in advancing compounds of this class from discovery to clinical application, enabling a more rational approach to drug design and formulation.
References
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- 3. 4-(piperidin-4-yloxy)benzonitrile hydrochloride - CAS:333954-90-8 - Abovchem [abovchem.com]
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- 5. PubChemLite - 4-(piperidin-4-yloxy)benzonitrile (C12H14N2O) [pubchemlite.lcsb.uni.lu]
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